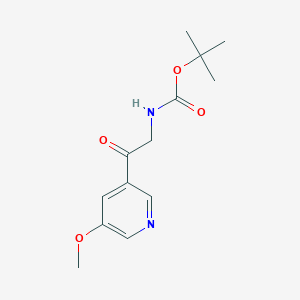
3-Methoxy-5-(t-butyloxycarbonylaminomethylcarbonyl)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a methoxypyridine moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyridine derivative. One common method includes the use of tert-butyl chloroformate and 5-methoxypyridine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Hydroxylated derivatives from oxidation.
- Amine derivatives from reduction.
- Substituted pyridine derivatives from nucleophilic substitution .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for various chemical reactions .
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Used in the development of prodrugs that can be activated in vivo to release active pharmaceutical ingredients .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of agrochemicals and pesticides .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding. Additionally, it can interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- tert-butyl N-[2-(5-methoxypyridin-3-yl)ethyl]carbamate
- tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate
- tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate
Uniqueness:
- The presence of the methoxypyridine moiety distinguishes it from other carbamates, providing unique electronic and steric properties.
- The tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications.
- The carbamate linkage allows for potential hydrolysis in biological systems, releasing active metabolites.
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-methoxypyridin-3-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-11(16)9-5-10(18-4)7-14-6-9/h5-7H,8H2,1-4H3,(H,15,17) |
InChI Key |
GQIBCOFRIABGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC(=CN=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















